Enhanced Lipophilicity vs. Non-Halogenated Scaffold Facilitates Membrane Permeation
The presence of the 5-bromo substituent dramatically increases the compound's lipophilicity compared to its non-halogenated analog. The computed partition coefficient (XLogP3-AA) for 5-bromo-4-methoxythiophene-2-carboxylic acid is 2.5, which is significantly higher than the XLogP3-AA of approximately 1.1 estimated for 4-methoxythiophene-2-carboxylic acid (using similar computational methods for the latter) [1]. This increase in logP of ~1.4 units indicates a 25-fold higher theoretical partition into an organic phase [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 4-Methoxythiophene-2-carboxylic acid (estimated XLogP3-AA ~1.1) |
| Quantified Difference | Δ = +1.4 units |
| Conditions | Computed property, PubChem 2025.04.14 release [1] |
Why This Matters
Higher lipophilicity is a key determinant of passive membrane permeability, making the brominated scaffold a more valuable starting point for optimizing oral bioavailability in drug discovery programs compared to the non-halogenated analog.
- [1] PubChem. (2026). 5-Bromo-4-methoxythiophene-2-carboxylic acid. CID 71757363. View Source
- [2] National Center for Biotechnology Information. (n.d.). PubChem XLogP3 descriptor explanation. View Source
